
6-bromo-4-phenyl-3-(5-phenyl-1-(2-(piperidin-1-yl)acetyl)-4,5-dihydro-1H-pyrazol-3-yl)quinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-bromo-4-phenyl-3-(5-phenyl-1-(2-(piperidin-1-yl)acetyl)-4,5-dihydro-1H-pyrazol-3-yl)quinolin-2(1H)-one is a useful research compound. Its molecular formula is C31H29BrN4O2 and its molecular weight is 569.503. The purity is usually 95%.
BenchChem offers high-quality 6-bromo-4-phenyl-3-(5-phenyl-1-(2-(piperidin-1-yl)acetyl)-4,5-dihydro-1H-pyrazol-3-yl)quinolin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-bromo-4-phenyl-3-(5-phenyl-1-(2-(piperidin-1-yl)acetyl)-4,5-dihydro-1H-pyrazol-3-yl)quinolin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
This compound is involved in the synthesis of diverse heterocyclic compounds. For instance, Abdel-megeed et al. (2014) demonstrated its use in the synthesis of 3H-quinazolin-4-one hydrazones, highlighting its versatility in creating compounds with potential pharmaceutical applications (Abdel-megeed, Azaam, & El‐Hiti, 2014). Similarly, Mohamed et al. (2009) developed novel derivatives with promising anti-inflammatory and analgesic properties, starting with a related compound, showcasing its significance in medicinal chemistry (Mohamed, Kamel, Kassem, Abotaleb, Nofal, & Ahmed, 2009).
Biological Activities
Research has also focused on its role in creating compounds with varied biological activities. For example, Eweas et al. (2012) synthesized a series of 6-bromo-2-(4-pyridyl)-quinazolin-4(3H)-ones, which were then tested for analgesic and anti-inflammatory activities, revealing the compound's potential as a precursor in developing therapeutic agents (Eweas, El-Nezhawy, Baiuomy, & Awad, 2012).
Antimicrobial Studies
Additionally, Raval, Desai, & Desai (2012) explored the synthesis and antimicrobial activity of new pyrazolyl-oxopropyl-quinazolin-4(3H)-one derivatives, indicating the compound's utility in generating antimicrobial agents (Raval, Desai, & Desai, 2012). This further underscores the compound's relevance in addressing microbial resistance, a growing concern in global health.
Chemical and Electrochemical Studies
Moreover, its electrochemical properties have been investigated, with studies like that of Rupar et al. (2018) examining the electrochemical behavior of related benzopyrazine derivatives, providing insights into their redox characteristics and potential applications in electrochemical sensors or devices (Rupar, Aleksić, Nikolić, & Popović-Nikolić, 2018).
properties
CAS RN |
312925-68-1 |
|---|---|
Product Name |
6-bromo-4-phenyl-3-(5-phenyl-1-(2-(piperidin-1-yl)acetyl)-4,5-dihydro-1H-pyrazol-3-yl)quinolin-2(1H)-one |
Molecular Formula |
C31H29BrN4O2 |
Molecular Weight |
569.503 |
IUPAC Name |
6-bromo-4-phenyl-3-[3-phenyl-2-(2-piperidin-1-ylacetyl)-3,4-dihydropyrazol-5-yl]-1H-quinolin-2-one |
InChI |
InChI=1S/C31H29BrN4O2/c32-23-14-15-25-24(18-23)29(22-12-6-2-7-13-22)30(31(38)33-25)26-19-27(21-10-4-1-5-11-21)36(34-26)28(37)20-35-16-8-3-9-17-35/h1-2,4-7,10-15,18,27H,3,8-9,16-17,19-20H2,(H,33,38) |
InChI Key |
KDDJFCCNFMYHBZ-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CC(=O)N2C(CC(=N2)C3=C(C4=C(C=CC(=C4)Br)NC3=O)C5=CC=CC=C5)C6=CC=CC=C6 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



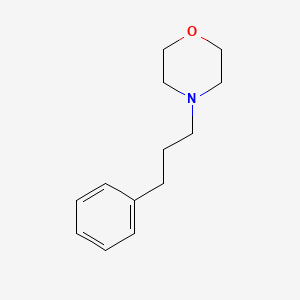
![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-methoxybenzamide](/img/structure/B2712952.png)
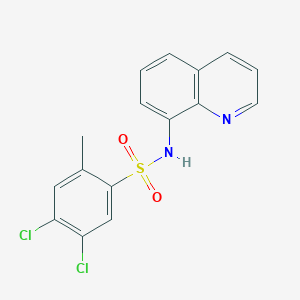
![N-(2,3-dimethylphenyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2712955.png)
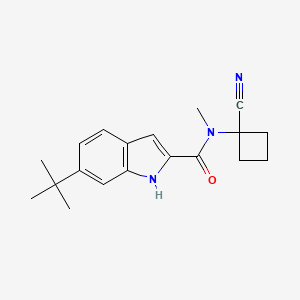
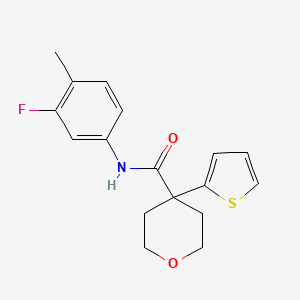
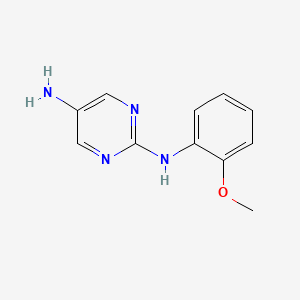
![N-(1-cyano-1,2-dimethylpropyl)-2-{[2-(methanesulfonylmethyl)phenyl]amino}acetamide](/img/structure/B2712960.png)
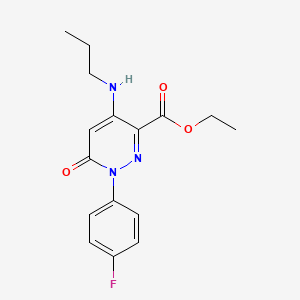
![[3-(Difluoromethyl)-1-methylpyrazol-4-yl]-[4-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2712963.png)
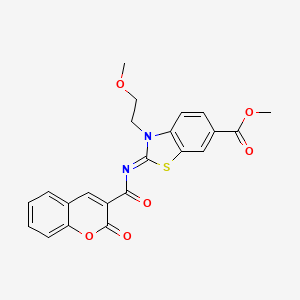
![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B2712966.png)
![6-(5-Bromofuran-2-yl)-3-(2-bromophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2712971.png)
![N-(2-chloro-4-methylphenyl)-2-{[3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2712974.png)